3-ブロモネビラピン

概要

説明

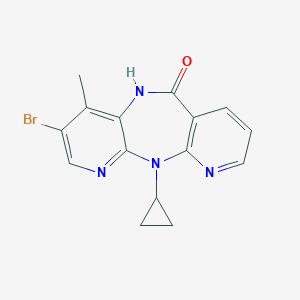

3-Bromo Nevirapine is a derivative of Nevirapine, a non-nucleoside reverse transcriptase inhibitor widely used in the treatment of human immunodeficiency virus (HIV) infection. This compound is characterized by the presence of a bromine atom at the third position of the Nevirapine molecule, which can significantly alter its chemical properties and biological activities .

科学的研究の応用

3-Bromo Nevirapine has several scientific research applications, including:

作用機序

Target of Action

3-Bromo Nevirapine is a derivative of Nevirapine, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used as part of a management regimen for HIV-1 virus infection . The primary target of Nevirapine is the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) . This enzyme is essential for viral replication as it is responsible for the conversion of viral RNA genome into DNA .

Mode of Action

Nevirapine binds directly to reverse transcriptase (RT) and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by causing a disruption of the enzyme’s catalytic site . This disruption inhibits the function of the reverse transcriptase, thereby blocking the replication of the virus .

Biochemical Pathways

The biochemical pathway affected by Nevirapine is the viral replication process of HIV-1. By inhibiting the reverse transcriptase enzyme, Nevirapine prevents the conversion of viral RNA into DNA, a critical step in the replication of the virus . This results in a decrease in viral load and an increase in CD4 cell counts, improving the immune response against the virus .

Pharmacokinetics

Nevirapine is characterized by rapid absorption and distribution, followed by prolonged elimination . The primary route of Nevirapine elimination is through metabolism by the cytochrome P450 enzyme system .

Result of Action

The inhibition of the reverse transcriptase enzyme by Nevirapine results in a decrease in viral load and an increase in CD4 cell counts . This improves the immune response against the virus and slows the progression of HIV-1 infection .

Action Environment

The efficacy and stability of Nevirapine can be influenced by various environmental factors. For instance, the emergence of resistant viral strains can reduce the effectiveness of Nevirapine . Additionally, NNRTIs usually suffer from low aqueous solubility , which can affect the bioavailability of the drug. Novel bicyclic nnrtis derived from nevirapine, such as 3-bromo nevirapine, are being designed and prepared to improve these physicochemical properties .

生化学分析

Biochemical Properties

It is known that Nevirapine, the parent compound of 3-Bromo Nevirapine, binds directly to reverse transcriptase (RT) and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by causing a disruption of the enzyme’s catalytic site .

Cellular Effects

It is known that 3-bromopyruvate, a lactate/pyruvate analog, can cause inhibition of glycolysis, disturbance of redox homeostasis, and decreased nucleotide synthesis . It is possible that 3-Bromo Nevirapine may have similar effects on cells.

Molecular Mechanism

Nevirapine, the parent compound, binds directly to reverse transcriptase (RT) and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by causing a disruption of the enzyme’s catalytic site . This suggests that 3-Bromo Nevirapine may have a similar mechanism of action.

Metabolic Pathways

It is known that 3-bromopyruvate, a lactate/pyruvate analog, can cause inhibition of glycolysis . It is possible that 3-Bromo Nevirapine may be involved in similar metabolic pathways.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo Nevirapine typically involves the bromination of Nevirapine or its intermediates. One common method is the bromination of N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of 3-Bromo Nevirapine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions: 3-Bromo Nevirapine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: These reactions can modify the functional groups on the Nevirapine scaffold, potentially altering its biological activity.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to avoid over-oxidation.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted Nevirapine derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .

類似化合物との比較

Nevirapine: The parent compound, widely used in HIV treatment.

Etravirine: Another non-nucleoside reverse transcriptase inhibitor with a different chemical structure but similar mechanism of action.

Rilpivirine: A newer non-nucleoside reverse transcriptase inhibitor with improved resistance profiles

Uniqueness of 3-Bromo Nevirapine: 3-Bromo Nevirapine is unique due to the presence of the bromine atom, which can enhance its binding affinity to the reverse transcriptase enzyme and potentially improve its efficacy. Additionally, the bromine atom can serve as a handle for further chemical modifications, allowing the synthesis of a wide range of derivatives with diverse biological activities .

生物活性

3-Bromo Nevirapine is a derivative of the well-known antiretroviral drug Nevirapine (NVP), which is primarily used in the treatment of HIV-1 infections. This article explores the biological activity of 3-Bromo Nevirapine, focusing on its efficacy against HIV, metabolic characteristics, and potential side effects.

Overview of Nevirapine and Its Derivatives

Nevirapine belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It works by binding to the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA, thus inhibiting viral replication. However, resistance to NVP can develop rapidly due to mutations in the viral genome, necessitating the exploration of new derivatives like 3-Bromo Nevirapine that may offer improved efficacy and safety profiles.

Antiviral Efficacy

3-Bromo Nevirapine has demonstrated significant antiviral activity against HIV-1. In comparative studies, it exhibited an effective concentration (EC50) of approximately 6.3 μM, indicating its potency as an inhibitor of HIV-1 reverse transcriptase . This level of activity suggests that 3-Bromo Nevirapine could be a viable candidate for further development as an NNRTI.

Resistance Profiles

The effectiveness of NNRTIs, including 3-Bromo Nevirapine, can be compromised by mutations such as K103N and Y181C in the reverse transcriptase enzyme. Studies highlight that while first-generation NNRTIs show significant loss of activity with these mutations, newer derivatives are being designed to maintain efficacy against resistant strains .

CYP450 Interactions

One of the critical factors influencing the pharmacokinetics of 3-Bromo Nevirapine is its interaction with cytochrome P450 enzymes, particularly CYP3A4. Research indicates that 3-Bromo Nevirapine induces CYP3A4 mRNA expression but does not significantly alter its hydroxylation activity at certain concentrations . This dual role suggests that while it may enhance its own metabolism, it could also affect the metabolism of co-administered drugs.

Toxicity and Side Effects

Nevirapine is associated with several adverse effects, including hepatotoxicity and skin reactions. The introduction of bromine at the 3-position aims to mitigate some of these toxicities by altering metabolic pathways. Initial findings suggest that 3-Bromo Nevirapine may reduce the incidence of skin rash observed with traditional NVP treatment .

Case Studies and Research Findings

Several studies have assessed the biological activity and safety profile of 3-Bromo Nevirapine:

- Clinical Trial BI 1090 : This trial evaluated NVP in combination with other antiretroviral agents. Although not directly involving 3-Bromo Nevirapine, it provides context for understanding NVP's clinical efficacy and safety profile .

- In Vitro Studies : Laboratory studies have shown that 3-Bromo Nevirapine maintains potent anti-HIV activity while potentially reducing cytotoxic effects compared to NVP .

Comparative Data Table

| Compound | EC50 (μM) | CYP Induction | Major Side Effects |

|---|---|---|---|

| Nevirapine | 2.0 | Yes | Hepatotoxicity, Rash |

| 3-Bromo Nevirapine | 6.3 | Yes | Reduced incidence of rash |

特性

IUPAC Name |

6-bromo-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN4O/c1-8-11(16)7-18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKLVNOONYNOIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1Br)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443572 | |

| Record name | 3-Bromo Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284686-21-1 | |

| Record name | 3-Bromo Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How effective is 3-Bromo Nevirapine at inhibiting HIV reverse transcriptase compared to Nevirapine?

A1: The research indicates that 3-Bromo Nevirapine demonstrates a promising ability to inhibit HIV reverse transcriptase, albeit with slightly lower potency than Nevirapine. The IC50 value for 3-Bromo Nevirapine was determined to be 3.0 uM, while Nevirapine exhibited an IC50 of 0.5 uM. [] This suggests that 3-Bromo Nevirapine requires a higher concentration to achieve a similar level of enzyme inhibition compared to Nevirapine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。